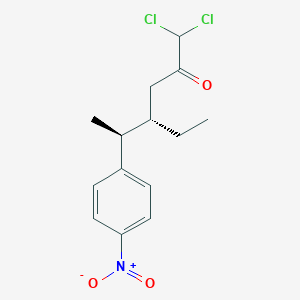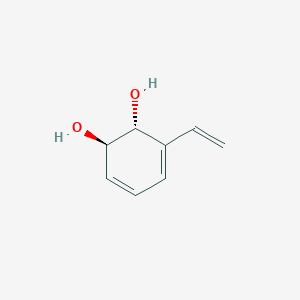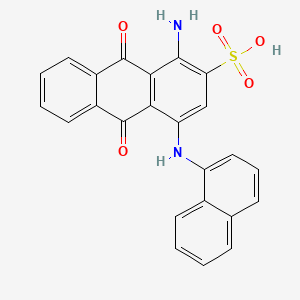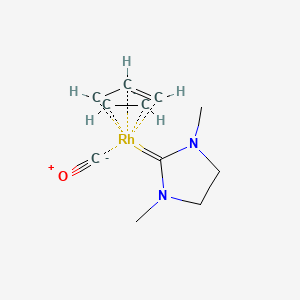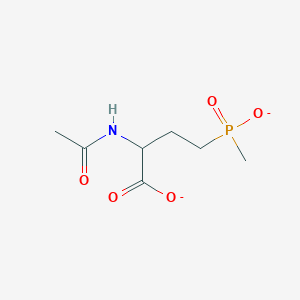
N-acetylphosphinothricin(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetylphosphinothricin(2-) is dianion of N-acetylphosphinothricin obtained by deprotonation of carboxylic acid and phosphinate functions. It is a conjugate base of a N-acetylphosphinothricin.
Applications De Recherche Scientifique
Production in Transgenic Plants
N-acetylphosphinothricin(2-) (N-Ac-L-PPT) is utilized in transgenic plants to induce male sterility. This non-toxic compound is deacetylated in the tapetum to produce the herbicide L-phosphinothricin (L-PPT), which causes male sterility in plants. This process is important for controlling plant reproduction and breeding practices (Risse, Pühler, & Flaschel, 2005).
Herbicide Resistance in Plants
N-acetylphosphinothricin(2-) is key in developing herbicide resistance in plants. Plants transformed with a gene encoding phosphinothricin-N-acetyltransferase can metabolize the herbicide l-phosphinothricin differently, leading to resistance. This is crucial for agricultural practices, allowing crops to survive herbicide application while weeds are eliminated (Dröge, Broer, & Pühler, 1992).
Application in Transgenic Rice
In transgenic rice, N-acetyl-L-phosphinothricin is used as a negative selection agent. This application is important for developing marker-free transgenic plants and facilitating multiple gene transformations in economically significant monocot species (Byeon & Cho, 2013).
Male Sterility Induction
The use of N-acetyl-L-phosphinothricin in tapetum-specific deacetylation can lead to male sterility in transgenic tobacco plants. This approach is significant for controlled breeding and hybrid seed production in agriculture (Kriete et al., 1996).
Phosphinothricin as a Herbicide
Phosphinothricin, related to N-acetylphosphinothricin(2-), is a potent herbicide used in agriculture. It acts as an inhibitor of glutamine synthetase in plants, causing an accumulation of ammonia that is toxic to plants. Its resistance is conferred through the expression of a gene encoding phosphinothricin acetyltransferase, which detoxifies it through N-acetylation (Kramer et al., 1993).
Propriétés
Nom du produit |
N-acetylphosphinothricin(2-) |
|---|---|
Formule moléculaire |
C7H12NO5P-2 |
Poids moléculaire |
221.15 g/mol |
Nom IUPAC |
2-acetamido-4-[methyl(oxido)phosphoryl]butanoate |
InChI |
InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)/p-2 |
Clé InChI |
VZVQOWUYAAWBCP-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



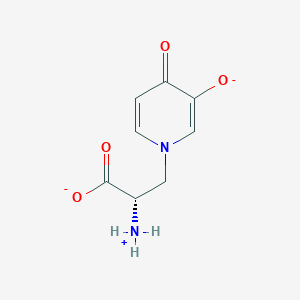
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1263567.png)
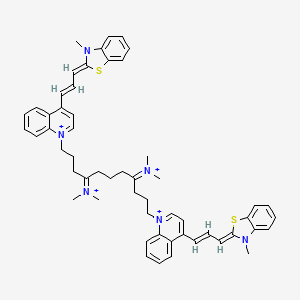
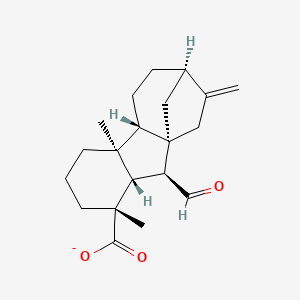
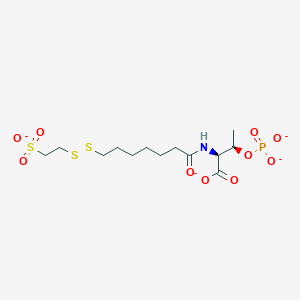
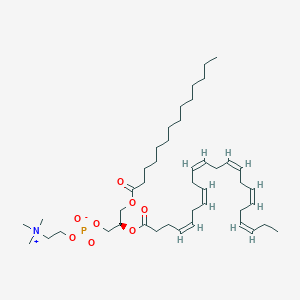
![1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263575.png)
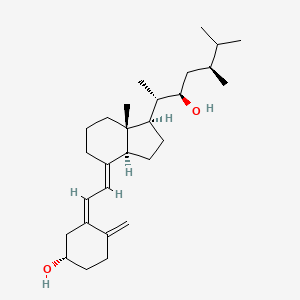
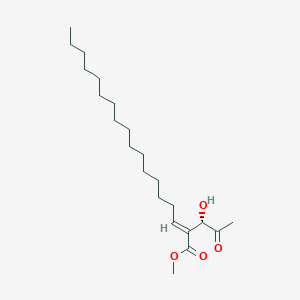
![N-[2-methyl-5-[[[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-oxomethyl]amino]phenyl]-5-isoxazolecarboxamide](/img/structure/B1263582.png)
